molecular formula C13H12Br2N2O B025378 Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- CAS No. 102434-19-5

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-

Cat. No. B025378
M. Wt: 372.05 g/mol
InChI Key: KKRWNOZAVONGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of urea and contains two bromine atoms in its structure. In

Mechanism Of Action

The exact mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and hydrophobic interactions.

Biochemical And Physiological Effects

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. However, its low solubility in water can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-. One area of interest is the development of new fluorescent probes based on this compound for use in biological imaging. Another area is the synthesis of new derivatives of this compound with improved pharmacological activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has shown great potential for use in scientific research. Its unique properties and potential applications make it an important area of study for future research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of this compound for use in a wide range of scientific fields.

Synthesis Methods

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can be synthesized through a multistep process involving the reaction of urea with 2-bromoethanol and 3-bromo-2-naphthaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.

Scientific Research Applications

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been used as a reagent for the synthesis of other compounds with potential pharmacological activity.

properties

CAS RN

102434-19-5

Product Name

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-

Molecular Formula

C13H12Br2N2O

Molecular Weight

372.05 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea

InChI

InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18)

InChI Key

KKRWNOZAVONGKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br

Other CAS RN

102434-19-5

synonyms

1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea

Origin of Product

United States

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